molecular formula C15H16O3 B1618583 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol CAS No. 57765-65-8

10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol

Cat. No.: B1618583
CAS No.: 57765-65-8
M. Wt: 244.28 g/mol
InChI Key: UACUHHDLYFQIDS-UHFFFAOYSA-N
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Description

10-methyl-7-(propan-2-yl)-2-oxatricyclo[6310?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic properties. Industrial applications include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol stands out due to its unique tricyclic structure and specific functional groups. Similar compounds include 1H-Cyclopenta[1,3]cyclopropa[1,2]benzene and tricyclo[6.3.1.0(2,5)]dodecan-1-ol. These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-7(2)12-9-4-8(3)5-11-13(9)10(6-18-11)14(16)15(12)17/h4-5,7,16-17H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUHHDLYFQIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C(C(=C2C(C)C)O)O)COC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973350
Record name 7-Methyl-5-(propan-2-yl)-2H-naphtho[1,8-bc]furan-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57765-65-8
Record name Deoxyhemigossypol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-5-(propan-2-yl)-2H-naphtho[1,8-bc]furan-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Reactant of Route 2
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Reactant of Route 3
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Reactant of Route 4
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Reactant of Route 5
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol
Reactant of Route 6
10-methyl-7-(propan-2-yl)-2-oxatricyclo[6.3.1.0?,??]dodeca-1(11),4,6,8(12),9-pentaene-5,6-diol

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